4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide
Description
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is a benzamide derivative characterized by a bromoacetyl group attached to the amino moiety of the benzamide core. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence receptor binding and pharmacokinetic properties. Its synthesis typically involves coupling reactions between bromoacetyl precursors and N,N-diethyl-substituted benzamide intermediates, as exemplified in related compounds .
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZIKOYUKDJYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for N,N-Diethylbenzamides
A modern and efficient method for synthesizing N,N-diethylbenzamides involves the Mitsunobu reaction, which couples benzoic acids with diethylamine under mild conditions. This method is notable for its ability to tolerate various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups.
- Combine triphenylphosphine (1.2 eq), diethylamine (1.2 eq), and the substituted benzoic acid (1.0 eq) in toluene (0.2 M).
- Stir at room temperature for 10 minutes.
- Add diisopropyl azodicarboxylate (1.2 eq) dropwise.
- Heat the mixture to reflux overnight (~18 hours).
- Work-up involves extraction, washing with NaOH and brine, drying, and purification by flash chromatography.
| Entry | Benzoic Acid Substituent (R) | Yield (%) |
|---|---|---|
| 1 | 2-OCH3 | 64 |
| 2 | 3-OCH3 | 52 |
| 3 | 4-OCH3 | 67 |
| 4 | 4-N(Me)2 | 64 |
| 5 | 2-OH, 4-CH3 | 57 |
| 6 | 3-NO2 | 35 |
| 7 | 4-NO2 | 33 |
| 8 | 4-CN | 26 |
Note: The para-substituted N,N-diethylbenzamide (entry 3) with a methoxy group is obtained in 67% yield, indicating good efficiency for para-substituted derivatives similar to the target compound’s substitution pattern.
Introduction of the 2-Bromoacetyl Group
Acylation of Amino Group with Bromoacetyl Bromide
The 2-bromoacetyl moiety is introduced by reacting the free amino group on the 4-aminobenzamide derivative with bromoacetyl bromide under controlled conditions.
- Dissolve the 4-aminobenzamide derivative in an inert solvent such as dichloromethane or chloroform.
- Cool the solution to 0–5 °C.
- Add a base (e.g., triethylamine) to scavenge the released HBr.
- Add bromoacetyl bromide dropwise with stirring.
- Allow the reaction to proceed at low temperature, then warm to room temperature.
- Quench, extract, and purify by recrystallization or chromatography.
This method ensures selective acylation of the amino group without affecting the amide bond of the benzamide core.
Alternative Synthetic Routes and Considerations
- Direct acylation of 4-aminobenzoic acid with bromoacetyl bromide followed by amidation with diethylamine is less preferred due to possible side reactions and lower selectivity.
- Protection-deprotection strategies may be employed if other reactive groups are present.
- Purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Summary Table of Preparation Steps
Research Findings and Notes
- The Mitsunobu reaction offers a mild, high-yielding route to N,N-diethylbenzamides with good functional group tolerance.
- Bromoacetylation is a well-established method for introducing the bromoacetyl group onto amines, providing a reactive handle for further functionalization or biological activity.
- Careful control of reaction conditions (temperature, stoichiometry, base) is critical to avoid over-acylation or decomposition.
- Purity of the final compound is confirmed by NMR and chromatographic techniques, with >95% purity achievable.
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function. This property is exploited in proteomics research to study protein interactions and modifications .
Comparison with Similar Compounds
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide
- Structural Difference : Replaces the N,N-diethyl group with a propargyl (prop-2-yn-1-yl) moiety.
- However, this substitution reduces steric bulk compared to N,N-diethyl, which may alter target selectivity .
4-Bromo-N-(diethyl-carbamothio-yl)-benzamide
- Structural Difference: Substitutes the bromoacetyl-amino group with a thiocarbamoyl (N-diethyl-carbamothio-yl) group.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Difference: Features a nitro and methoxy substituent on the phenyl ring instead of the bromoacetyl-amino group.
- Functional Impact : The electron-withdrawing nitro group increases aromatic ring stability but may reduce nucleophilic attack susceptibility compared to the bromoacetyl derivative .
Pharmacological Analogs Targeting Opioid Receptors
Several N,N-diethylbenzamide derivatives exhibit delta-opioid receptor (DOR) activity, highlighting the pharmacophore significance of the benzamide core.
SNC80
- Structure : (+)-4-[(αR)-α-((2S,5R)-2,5-dimethyl-4-allyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.
- Efficacy: Full agonist in GTPγS binding assays, inducing antidepressant-like effects and convulsions at high doses . Key Structural Feature: The 3-methoxybenzyl-piperazinyl group enhances DOR selectivity over the bromoacetyl group, which may confer alkylation-driven irreversible binding .
BW373U86
- Structure : (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide.
- Comparison: Potency: Higher convulsive liability than SNC80, attributed to the 3-hydroxyl group, which increases hydrogen-bonding interactions with DOR.
SNC162
- Structure : Lacks the 3-hydroxyl/methoxy group present in SNC80 and BW373U85.
- Comparison :
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
| Compound | Structural Feature | Receptor Affinity (Ki, nM) | Functional Efficacy | Notable Effects |
|---|---|---|---|---|
| 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide | Bromoacetyl-amino group | Not reported | Not reported | Potential alkylation activity |
| SNC80 | 3-Methoxybenzyl-piperazinyl | δ: 1.8; μ: 15 | Full DOR agonist | Antidepressant, convulsions |
| BW373U86 | 3-Hydroxybenzyl-piperazinyl | δ: 1.8; μ: 85 | Full DOR agonist | Convulsions, locomotor stimulation |
| 4MNB | Nitro-methoxy phenyl | Not reported | Antibacterial/antifungal | Structural stability |
Table 2: In Vivo Behavioral Effects of Delta-Opioid Agonists
| Compound | Antidepressant-Like Effect (Forced Swim Test) | Convulsive Threshold (mg/kg) | Tolerance Development |
|---|---|---|---|
| SNC80 | Yes (ED50 = 3.2 mg/kg) | 10 (mice) | Partial (locomotion) |
| BW373U86 | Weak | 3.2 (mice) | Rapid (convulsions) |
| SNC162 | Not tested | >32 | Not observed |
| Target compound | No data | No data | No data |
Key Research Findings
- Structural-Activity Relationships (SAR) :
- Pharmacological Divergence: SNC80 and BW373U86 demonstrate that minor substituent changes (methoxy vs. hydroxy) significantly alter efficacy and side-effect profiles . Convulsive effects are linked to high DOR agonist efficacy but are absent in partial agonists like SNC162 .
Biological Activity
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C13H16BrN2O, and it features a bromoacetyl group attached to an amide structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromoacetyl moiety can facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity or receptor function.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : There is emerging evidence supporting its role as an anticancer agent. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Anti-inflammatory Effects : Some studies have indicated that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several bromoacetyl derivatives, including this compound. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
-
Anticancer Activity :
- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported at approximately 25 µM after 48 hours of exposure.
-
Anti-inflammatory Mechanism :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide | Moderate | No | No |
| N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide | Yes | Yes | Moderate |
Q & A
Basic: What synthetic strategies are optimal for preparing 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide with high purity?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Intermediate Preparation : Use 4-fluorobenzoic acid derivatives (e.g., ethyl 4-fluorobenzoate) as precursors. Activation with coupling reagents like 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) facilitates amide bond formation with N,N-diethylethylenediamine .
Bromoacetylation : Introduce the bromoacetyl group using bromoacetyl bromide under controlled conditions (e.g., -20°C in anhydrous dichloromethane) to minimize side reactions .
Key Optimization :
- Purification via flash chromatography or HPLC improves yield (>85%) and purity (>95%) .
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm structure via H NMR (δ 7.8–7.2 ppm for aromatic protons; δ 3.8–3.5 ppm for bromoacetyl CH) .
Advanced: How do structural modifications to the bromoacetyl moiety affect bioactivity in receptor-binding assays?
Methodological Answer:
The bromoacetyl group is critical for covalent binding to target proteins (e.g., enzyme active sites). Systematic modifications include:
- Halogen Replacement : Substituting bromine with chlorine or iodine alters electrophilicity and reaction kinetics. For example, chloroacetyl derivatives show slower alkylation rates but improved stability in aqueous media .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce binding affinity to δ-opioid receptors, as observed in analogs like AZD2327, where fluorobenzyl groups enhance selectivity .
Experimental Design : - Use radiolabeled F analogs (e.g., [F]-DAFBA) for in vivo PET imaging to quantify receptor occupancy .
- Compare IC values in competitive binding assays (e.g., δ-opioid vs. μ-opioid receptors) to assess selectivity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 355–360, with fragmentation patterns confirming the bromoacetyl group .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products under accelerated stability testing .
Advanced: How can researchers address instability during in vitro assays?
Methodological Answer:
Instability often arises from hydrolysis of the bromoacetyl group. Mitigation strategies include:
- Buffering Conditions : Perform assays in phosphate-buffered saline (PBS, pH 7.4) at 4°C to slow hydrolysis. Avoid Tris buffers, which nucleophilically attack the bromoacetyl group .
- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C, reconstituting in DMSO immediately before use .
- Kinetic Monitoring : Use LC-MS to track degradation half-life (t ~12 hours in serum-containing media) .
Advanced: How does this compound’s reactivity compare to halogen-substituted analogs in nucleophilic substitution?
Methodological Answer:
The bromoacetyl group exhibits higher reactivity than chloro- or iodoacetyl analogs due to intermediate leaving-group ability. Key comparisons:
-
Second-Order Rate Constants (k) :
Halogen k (Ms) Nucleophile (Thiol) Br 1.2 × 10 Glutathione Cl 4.5 × 10 Glutathione I 2.8 × 10 Glutathione Data adapted from alkylation studies of similar benzamides . -
Applications : Bromoacetyl derivatives are preferred for irreversible enzyme inhibition (e.g., PARP inhibitors), while iodoacetyl analogs are used in radiolabeling .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent Models : Administer C- or F-labeled analogs (e.g., [F]-DAFBA) to Sprague-Dawley rats. Monitor brain uptake via PET/MRI, noting rapid blood-brain barrier penetration (t ~5 minutes) .
- Metabolic Stability : Use liver microsomes to identify primary metabolites (e.g., debrominated via glutathione conjugation) .
- Toxicology : Assess hepatotoxicity in zebrafish models, focusing on ALT/AST levels after 72-hour exposure (LD >100 mg/kg) .
Advanced: How can researchers resolve contradictory data in SAR studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for δ-opioid agonists) .
- Crystallography : Solve co-crystal structures with target proteins (e.g., δ-opioid receptor) to confirm binding modes .
- Meta-Analysis : Compare published IC values across studies, adjusting for differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
